molecular formula C7H12O4 B158938 Dimethyl methylsuccinate CAS No. 1604-11-1

Dimethyl methylsuccinate

Cat. No. B158938
CAS RN: 1604-11-1
M. Wt: 160.17 g/mol
InChI Key: NFOQJNGQQXICBY-UHFFFAOYSA-N
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Description

Dimethyl methylsuccinate (DMMS) is a compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a monoisotopic mass of 160.073563 Da . It is also known by other names such as 1,4-dimethyl 2-methylbutanedioate and dimethyl 2-methylbutanedioate .


Molecular Structure Analysis

DMMS has a structure characterized by freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The compound has a molar refractivity of 38.0±0.3 cm³ and a polarizability of 15.1±0.5 10^-24 cm³ . The polar surface area is 53 Ų .


Physical And Chemical Properties Analysis

DMMS has a density of 1.1±0.1 g/cm³ and a boiling point of 196.0±0.0 °C at 760 mmHg . The vapour pressure is 0.4±0.3 mmHg at 25°C and the enthalpy of vaporization is 43.2±3.0 kJ/mol . The flash point is 83.3±0.0 °C and the index of refraction is 1.416 . The molar volume is 151.4±3.0 cm³ .

Scientific Research Applications

1. Biomedical and Biological Effects

Dimethyl Methylsuccinate (DMSO) has been explored for its biological effects and potential biomedical applications. It's widely used in various biomedical fields, including cryopreservation and in vitro assays. Research by Verheijen et al. (2019) highlights the impact of DMSO on human cellular processes and the epigenetic landscape, indicating its significant biological activity and suggesting caution in its use, particularly in sensitive applications like embryo cryopreservation (Verheijen et al., 2019).

2. Chemical Synthesis and Pharmaceutical Applications

The compound is an important building block in the synthesis of active pharmaceutical ingredients. Li et al. (2022) described an efficient methodology for the asymmetric synthesis of dimethyl 2-methylsuccinate, showcasing its significance in producing optically pure pharmaceutical compounds (Li et al., 2022).

3. Enzymatic Applications

Salaün et al. (1987) explored the enzymatic resolution of dimethyl α-methylsuccinates, demonstrating its applications in creating high enantiomeric excess compounds, vital for chiral synthesis in pharmaceuticals (Salaün & Karkour, 1987).

4. Neuroprotective Properties

DMSO also shows potential in neuroprotection. Lu and Mattson (2001) found that DMSO can inhibit glutamate responses in neurons and prevent excitotoxic death, opening avenues for its use in neurodegenerative conditions (Lu & Mattson, 2001).

Safety And Hazards

DMMS is a combustible liquid . It is advised to avoid breathing vapors, mist, or gas and to remove all sources of ignition . In case of contact with skin or eyes, it is recommended to rinse with plenty of water . If swallowed, it is advised not to induce vomiting and to consult a physician .

Future Directions

DMMS is a promising compound in the field of chemical industry. It has potential applications in the production of polymers and could serve as a replacement for phthalates in plasticizers . A recent study has demonstrated an efficient methodology for the enantiocomplementary production of optically pure DMMS from dimethyl itaconate and its isomers at high titer .

properties

IUPAC Name

dimethyl 2-methylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQJNGQQXICBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870892
Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl methylsuccinate

CAS RN

1604-11-1
Record name Dimethyl methylsuccinate
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Dimethyl methylsuccinate
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Synthesis routes and methods I

Procedure details

The procedure in Example 1 was repeated to proceed with reaction except that in the second step of esterification, methanol in an amount by weight of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the reflux of methanol over a period of 5 hours; then at least 90% of water which was formed by the by-production of ether was removed outside the reaction system together with methanol; and additional methanol in an amount of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the reflux of methoanol over a period of 5 hours. As a result, dimethyl methylsuccinate was obtained at a yield of 97.6 mol % based on the fed methyl 3-cyanoisobutyrate, and by-production of dimethyl ether was at most 1 mol % based on the dimethyl methylsuccinate thus formed.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

A mixture of 33 mg (0.031 mmol) of the ferrocenyl bis(phosphonite) prepared in Example 1 and 12 mg (0.031 mmol) of bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate in 2 mL of methanol/tetrahydrofuran (1:1) solution is stirred for two hours. Then, to the resultant solution of rhodium complex is added a solution of 490 mg (3.1 mmol) of dimethyl itaconate and 13 mL of methanol in a pressure reactor. The reactor is then pressurized to 1018 psi with hydrogen and the reaction is stirred at ambient temperature for 88 hours. 1H nmr analysis of the reaction mixtures shows a 100% conversion of dimethyl itaconate starting material to product. Workup of the reaction mixture gives 492 mg (99% yield) of desired dimethyl 2-methylsuccinate.
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bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
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33 mg
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Synthesis routes and methods V

Procedure details

A solution of dimethyl itaconate (158 mg, 1 mmol) and the catalyst (I) (6 mg, 1 mmol, 1 mol %) in degassed methanol (10 ml) was prepared under exclusion of oxygen in a Schlenk flask. After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated to give the 2-methylsuccinic acid dimithyl ester (complete conversion, 11.7% ee, configuration unknown).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
M Zapletal, J Pokorný, J Trejbal, T Sommer - International Journal of …, 2022 - Springer
… 4 methylsuccinic acid esters with the commercial potential were studied in this paper—dimethyl methylsuccinate, diethyl methylsuccinate, di-n-propyl methylsuccinate, and di-n-butyl …
Number of citations: 2 link.springer.com
AM El-Abbady, HH Mousa - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… , and acetophenone are condensed with dimethyl methylsuccinate in the presence of potassium … , and acetophenone were condensed with dimethyl methylsuccinate in the presence of …
Number of citations: 6 cdnsciencepub.com
MF El‐Newaihy, AA El‐Khamry - Journal für Praktische Chemie, 1971 - Wiley Online Library
… ketones with dimethyl methylsuccinate in the … dimethyl methylsuccinate. The reaction of phenyl-, p-tolyl-, p-anisyl-, and p-chloro-phenyl isopropyl ketones with dimethyl methylsuccinate …
Number of citations: 5 onlinelibrary.wiley.com
E Ozaki, A Sakimae - Journal of fermentation and bioengineering, 1997 - Elsevier
… Optical purity of dimethyl methylsuccinate was measured by HPLC with Chiralcel OD (Daicel Co. Ltd., Osaka). Mass spectra were obtained at 70 eV with a Hewlett Packard GlBOOA …
Number of citations: 11 www.sciencedirect.com
MF El‐Newaihy, EI Enayat, MR Salem… - Journal für …, 1979 - Wiley Online Library
… The condensation of 3,4-diniethyl-, 3,4-dimethoxy-, and 3,4-dichloroacetophenones with dimethyl methylsuccinate in the presence of potassiuni t-butoxide gave oily mixtures of the …
Number of citations: 2 onlinelibrary.wiley.com
KJ Light-Wahl, DL Springer, BE Winger… - Journal of the …, 1993 - ACS Publications
… The enantiomeric purity of the dimethyl methylsuccinate product was determined by chiral … in the presence of achiral diphos produced dimethyl methylsuccinate in 0% ee. Since the [(S)…
Number of citations: 206 pubs.acs.org
F Wada, T Matsuda - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… The main product (II) formed as the sole product at 125C was confirmed to be dimethyl methylsuccinate. Propargyl acetate and 3-methoxy-l-propyne showed similar reactivities and both …
Number of citations: 12 www.journal.csj.jp
JW Faller, J Parr - Journal of the American Chemical Society, 1993 - ACS Publications
… The enantiomeric purity of the dimethyl methylsuccinate product was determined by chiral … in the presence of achiral diphos produced dimethyl methylsuccinate in 0% ee. Since the [(S)…
Number of citations: 105 pubs.acs.org
G Speranza, P Manitto, D Pezzuto, D Monti - Chirality, 1991 - Wiley Online Library
… ester (3) and of its mixture with racemic dimethyl methylsuccinate (Fig. clearly indicated an … the chromatograms of rue-dimethyl methylsuccinate enriched alternatively with the "natural" …
Number of citations: 15 onlinelibrary.wiley.com
P Silva, AG Livingston - Journal of membrane science, 2006 - Elsevier
… Two organic solvents methanol (analytical grade) and dimethyl methylsuccinate (DMMS, analytical grade) were used in this study. Tetraoctylammonium bromide (TOABr), (M W …
Number of citations: 54 www.sciencedirect.com

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